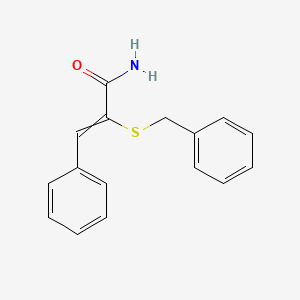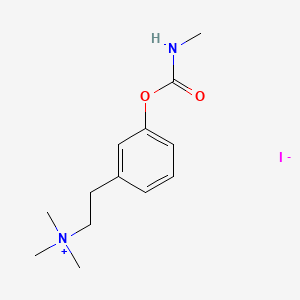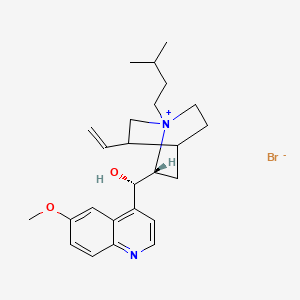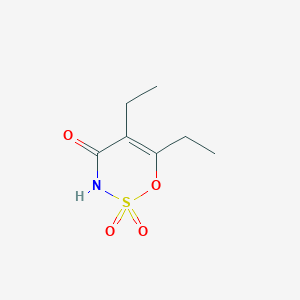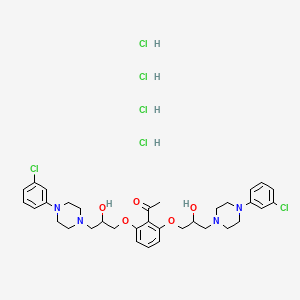
Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as piperazine rings, chlorophenyl groups, and hydroxypropoxy linkages. The tetrahydrochloride form indicates that the compound is stabilized with four hydrochloride molecules, enhancing its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3-chlorophenylpiperazine and hydroxypropoxy derivatives. These intermediates are then subjected to condensation reactions under controlled conditions, often involving catalysts and solvents like ethanol or methanol. The final step involves the addition of hydrochloric acid to form the tetrahydrochloride salt, which is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the final product in its purest form .
化学反应分析
Types of Reactions
Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carboxylated, or aminated derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
作用机制
The mechanism of action of Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride involves its interaction with specific molecular targets within cells. The compound’s piperazine rings and chlorophenyl groups allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and metabolism .
相似化合物的比较
Similar Compounds
Pyrazole Derivatives: Known for their diverse pharmacological effects, including anti-inflammatory and anti-cancer activities.
Triazole Compounds: Renowned for their antimicrobial and antiviral properties.
Uniqueness
Ethanone, 1-(2,6-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride stands out due to its unique combination of functional groups, which confer a broad range of chemical reactivity and biological activity. Its tetrahydrochloride form enhances its solubility and stability, making it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
87049-26-1 |
|---|---|
分子式 |
C34H46Cl6N4O5 |
分子量 |
803.5 g/mol |
IUPAC 名称 |
1-[2,6-bis[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;tetrahydrochloride |
InChI |
InChI=1S/C34H42Cl2N4O5.4ClH/c1-25(41)34-32(44-23-30(42)21-37-11-15-39(16-12-37)28-7-2-5-26(35)19-28)9-4-10-33(34)45-24-31(43)22-38-13-17-40(18-14-38)29-8-3-6-27(36)20-29;;;;/h2-10,19-20,30-31,42-43H,11-18,21-24H2,1H3;4*1H |
InChI 键 |
ZZXUZWKHZABXEW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CC=C1OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O)OCC(CN4CCN(CC4)C5=CC(=CC=C5)Cl)O.Cl.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


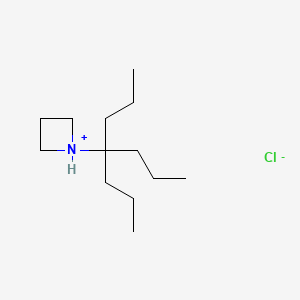
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)
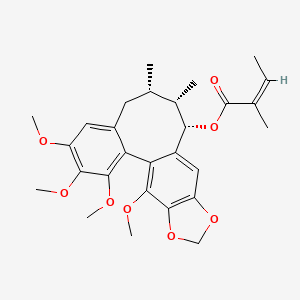

![4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate](/img/structure/B13784760.png)
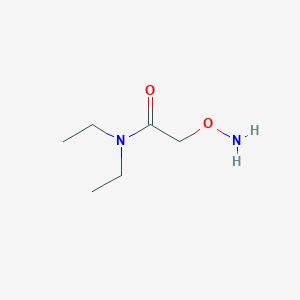
![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)



